molecular formula C11H9F6NO2 B5012728 benzyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate

benzyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate

Cat. No.: B5012728
M. Wt: 301.18 g/mol
InChI Key: QOQHIWAMVMKKOO-UHFFFAOYSA-N
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Description

Benzyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is a fluorinated organic compound known for its unique chemical properties. The presence of the hexafluoropropan-2-yl group imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

benzyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F6NO2/c12-10(13,14)8(11(15,16)17)18-9(19)20-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQHIWAMVMKKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate typically involves the reaction of benzyl carbamate with 1,1,1,3,3,3-hexafluoropropan-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamate group.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted carbamate.

Scientific Research Applications

Benzyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which benzyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate exerts its effects involves the interaction of the carbamate group with specific molecular targets. The hexafluoropropan-2-yl group enhances the compound’s stability and reactivity, allowing it to effectively inhibit or modify the activity of target enzymes or proteins. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Lacks the hexafluoropropan-2-yl group, making it less stable and reactive.

    1,1,1,3,3,3-Hexafluoropropan-2-yl chloride: Used as a precursor in the synthesis of benzyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate.

    Hexafluoroisopropanol: A related fluorinated compound used in various chemical reactions.

Uniqueness

The presence of the hexafluoropropan-2-yl group in this compound imparts unique properties such as increased stability, reactivity, and potential for specific interactions with molecular targets. This makes it a valuable compound in both research and industrial applications.

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